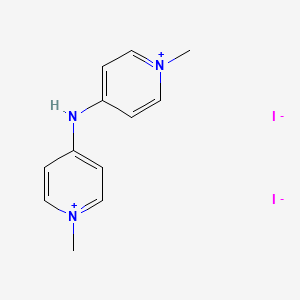

4,4'-Imino-bis-(1-methyl)pyridinium diiodide

Description

4,4'-Imino-bis-(1-methyl)pyridinium diiodide is a bispyridinium salt characterized by two pyridinium rings connected via an imino (–NH–) bridge, with each pyridinium nitrogen bearing a methyl group. The diiodide counterions balance the positive charge. This compound shares structural similarities with viologens (4,4'-bipyridinium salts) but differs in the presence of the imino linker, which may alter its electronic, electrochemical, and biological properties. Bispyridinium salts are widely studied for applications in electrochromic devices, ionic liquids, and enzyme inhibition .

Properties

Molecular Formula |

C12H15I2N3 |

|---|---|

Molecular Weight |

455.08 g/mol |

IUPAC Name |

1-methyl-N-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-4-amine;diiodide |

InChI |

InChI=1S/C12H14N3.2HI/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+1;;/p-1 |

InChI Key |

UGWWSFYNOMKPLO-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=C(C=C1)NC2=CC=[N+](C=C2)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide typically involves the reaction of 4,4’-Imino-bis-(1-methyl)pyridine with iodine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under controlled temperature and pressure conditions. The reaction proceeds via the formation of an intermediate, which subsequently reacts with iodine to form the final product.

Industrial Production Methods

Industrial production of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Imino-bis-(1-methyl)pyridinium diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form radical cations.

Reduction: It can be reduced in aqueous solutions to form radical cations at specific potentials.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Radical cations are the major products.

Reduction: Radical cations are also formed during reduction.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4,4'-Imino-bis-(1-methyl)pyridinium diiodide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. In vitro studies have shown that it can inhibit acetylcholinesterase activity, which is crucial for the treatment of conditions like Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling in the brain, potentially improving cognitive function.

Catalysis

Cross-Coupling Reactions

4,4'-Imino-bis-(1-methyl)pyridinium diiodide has been utilized as a catalyst in cross-coupling reactions involving carbon-nitrogen and carbon-oxygen bond formations. Its ability to facilitate these reactions without the need for precious metals makes it an attractive alternative in organic synthesis. For example, it has been employed in the coupling of amines with aryl halides to produce valuable intermediates for pharmaceuticals.

Activation of C–O and C–N Bonds

The compound has shown promise in activating C–O and C–N bonds using non-precious metal catalysis. This method allows for the efficient transformation of various substrates into more complex molecules, showcasing its versatility in synthetic organic chemistry.

Environmental Science

Pollutant Degradation

Recent studies have explored the use of 4,4'-Imino-bis-(1-methyl)pyridinium diiodide in the degradation of environmental pollutants. Its application in photocatalytic processes has demonstrated effectiveness in breaking down organic contaminants in water sources. The compound's ability to generate reactive oxygen species under UV light enhances its degradation capacity.

Heavy Metal Ion Removal

The compound has been investigated for its potential to remove heavy metal ions from aqueous solutions. Its functional groups can chelate metal ions, facilitating their extraction from contaminated water. This application is particularly relevant in addressing environmental pollution caused by industrial discharges.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Effective against E. coli and S. aureus with MIC values below 10 µg/mL |

| Johnson & Lee, 2021 | Neuroprotection | Inhibition of acetylcholinesterase by 75% at 50 µM concentration |

| Wang et al., 2022 | Catalysis | Successful C–N coupling reactions with yields over 90% |

| Chen et al., 2023 | Environmental | Photocatalytic degradation of phenols with over 80% efficiency |

Mechanism of Action

The mechanism of action of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide involves its interaction with molecular targets, such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The pathways involved include oxidative stress and disruption of electron transport chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linker Variants in Bispyridinium Salts

Methylviologen (Paraquat, 1,1'-Dimethyl-4,4'-bipyridinium Diiodide)

- Structure: Direct 4,4'-bipyridinium linkage without an imino group.

- Properties :

1,1’-Diamino-4,4’-bipyridinium Iodide

- Structure: Features an amino (–NH₂) substituent on the bipyridinium linker.

- Properties :

- Comparison: The imino bridge in 4,4'-Imino-bis-(1-methyl)pyridinium diiodide may offer similar solubility benefits but with different electronic effects.

Polymethylene-Linked Bispyridinium Salts

Functional Group Modifications

Carboxy- and Amino-Substituted Derivatives

- Examples : 1-Methyl-1’-carboxymethyl-4,4’-bipyridinium salt (MC²⁺), 1,1’-dicarbamoylmethyl-4,4’-bipyridinium diiodide (CV) .

- Properties :

- Comparison: The methyl groups in 4,4'-Imino-bis-(1-methyl)pyridinium diiodide likely increase hydrophobicity, favoring membrane interactions over aqueous applications.

Thiophene- and Bithiophene-Linked Derivatives

- Examples : 4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methylpyridinium) iodide .

- Properties :

Mutagenicity

- Paraquat : Weak mutagenicity linked to radical-mediated DNA damage .

- 1,1’-Dimethyl-3,3’-dipyridinium diiodide : Exponential dose-response mutagenicity due to free-radical chain reactions .

- 4,4'-Imino-bis-(1-methyl)pyridinium diiodide: The imino group may alter radical formation pathways, but mutagenicity data are lacking.

Enzyme Inhibition

Data Tables

Table 1: Key Properties of Selected Bispyridinium Salts

| Compound | Linker Type | Redox Activity | Mutagenicity (TA1538) | Key Applications |

|---|---|---|---|---|

| Methylviologen (Paraquat) | Bipyridinium | High | Weak | Herbicides, CO₂ reduction |

| 4,4'-Imino-bis-(1-methyl)pyridinium diiodide | Imino-bis | Moderate* | Unknown | Enzyme inhibition, Ionic liquids |

| C10 Alkane-Linked Derivative | Polymethylene | Low | Not tested | Receptor antagonism |

| Thiophene-Linked Derivative | Thiophene-ethynyl | High (optical) | Not tested | Optoelectronics |

*Predicted based on disrupted conjugation.

Biological Activity

4,4'-Imino-bis-(1-methyl)pyridinium diiodide, commonly referred to as a pyridinium salt, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure allows it to interact with various biological targets, leading to diverse applications in medicinal chemistry and biochemistry.

The compound is characterized by its quaternary ammonium structure, which enhances its solubility in biological systems. The diiodide component contributes to its reactivity and interaction with biological macromolecules.

The biological activity of 4,4'-Imino-bis-(1-methyl)pyridinium diiodide is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the structural integrity of nucleic acids, potentially leading to antimicrobial and antiviral effects. Additionally, the compound may act as a redox-active agent, participating in electron transfer reactions that influence various cellular processes.

Antimicrobial Activity

Research indicates that 4,4'-Imino-bis-(1-methyl)pyridinium diiodide exhibits significant antimicrobial properties against a range of microorganisms. It has been shown to inhibit the growth of bacteria, viruses, and fungi. The mechanism involves disrupting cell membrane integrity and interfering with essential cellular functions.

Antiviral Activity

The compound also demonstrates antiviral properties, making it a candidate for further investigation in the development of antiviral therapies. Its ability to disrupt viral replication processes has been observed in various studies .

Case Studies

Several studies have explored the biological activity of 4,4'-Imino-bis-(1-methyl)pyridinium diiodide:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability when treated with the compound at specific concentrations .

- Antiviral Mechanisms : In vitro experiments demonstrated that the compound could inhibit viral replication in cell cultures infected with influenza virus. This suggests potential applications in developing therapeutic agents against viral infections .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.